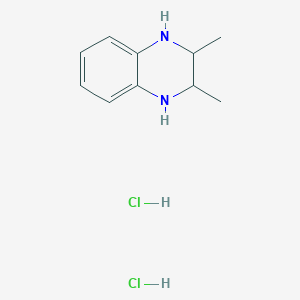

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline

Overview

Description

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the empirical formula C10H14N2 . It has been studied as a potential inhibitor of AMP deaminase 2 (AMPD2), an enzyme thought to play an important role in energy homeostasis and immuno-oncology .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline include a melting point of 109-114 °C . It has a molecular weight of 162.23 .Scientific Research Applications

Photochemical Electron-Transfer Reactions

Research on the photochemical electron-transfer reactions of 1,1-diarylethylenes, induced by photoexcited cyanoanthracenes, highlights a complex chemistry involving dimerizations, nucleophilic additions, and oxygenation reactions. This study, although not directly citing 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, provides a foundational understanding of reactions in similar quinoxaline derivatives under photoexcited conditions, suggesting potential pathways for the photochemical behavior of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline in complex organic matrices (Mattes & Farid, 1986).

Copper(I) Halide Polymers with Quinoxaline

The interaction of 2,3-dimethylquinoxaline with copper(II) halides in water/ethanol solutions yields copper(I) compounds with varied stoichiometry, including polymers and monobrominated derivatives. This study provides insights into the coordination chemistry of 2,3-dimethylquinoxaline, indicating its utility in synthesizing novel copper(I) halide polymers and potentially influencing the design of metal-organic frameworks or coordination polymers for catalysis or material science applications (Willett, Jeitler, & Twamley, 2001).

Donor-Acceptor Interactions in Solid State

The complexation behavior of 2,3-Dimethylquinoxaline-N,N′-dioxide with tetracyanoethylene, revealing insights into donor-acceptor interactions within solid-state complexes, underscores the significance of such interactions in designing materials with specific electronic properties. These interactions are pivotal for applications in molecular electronics, where the modulation of electronic properties is crucial (Greer, Duncan, Duff, & Blackstock, 1997).

Magnetisation Relaxation in Rare Earth Complexes

Research on tetraoxolene-bridged dinuclear rare earth complexes, incorporating analogues of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline, has shown significant findings on slow magnetization relaxation, suggesting applications in quantum computing and magnetic storage. These findings reveal how small structural changes can significantly impact the magnetic properties of such complexes, offering pathways for the design of materials with tailored magnetic behaviors (Dunstan et al., 2017).

Synthesis and Characterization of Verdazyl Radicals

The development of verdazyl radicals bearing pyridine or pyrimidine substituents, which can serve as chelating spin-bearing ligands, points to the broader applicability of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline derivatives in the synthesis of novel organic radicals. These radicals, with their stable and tunable electronic properties, are crucial for applications in spintronics and as spin labels in biochemical research (Barr et al., 1999).

Mechanism of Action

Target of Action

The primary target of 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline is AMP deaminase 2 (AMPD2) . AMPD2 plays a crucial role in energy homeostasis and immuno-oncology .

Mode of Action

2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline interacts with AMPD2 through a novel mechanism of action. It induces allosteric modulation , causing a conformational change in the enzyme . This change alters the substrate pocket, preventing AMP from binding .

Biochemical Pathways

The inhibition of AMPD2 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline impacts the purine nucleotide cycle, which is involved in energy homeostasis. By preventing AMP from binding to AMPD2, the compound disrupts the conversion of AMP to IMP, affecting the balance of adenine nucleotides .

Pharmacokinetics

The compound’s molecular weight (16223) and its compliance with Lipinski’s rule suggest it may have good oral bioavailability .

Result of Action

The inhibition of AMPD2 by 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline can potentially influence energy homeostasis and immuno-oncology . The exact molecular and cellular effects depend on the specific biological context and require further investigation.

properties

IUPAC Name |

2,3-dimethyl-1,2,3,4-tetrahydroquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-8,11-12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMHQZSBOQTMRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(NC2=CC=CC=C2N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90998604 | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7739-04-0, 13311-77-8 | |

| Record name | NSC114128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethyl-1,2,3,4-tetrahydroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90998604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13311-77-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

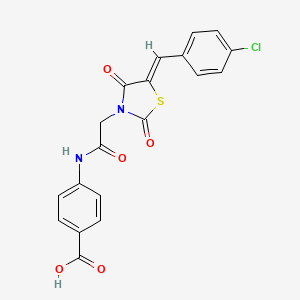

![N-[4-({3-[(4-ethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}amino)phenyl]acetamide](/img/structure/B2922111.png)

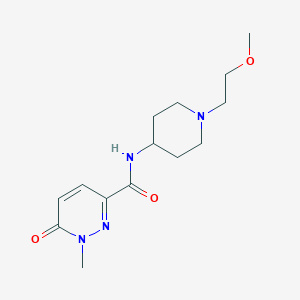

![2,5-dichloro-N-(2-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2922113.png)

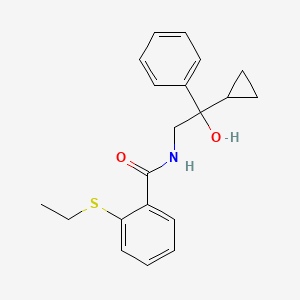

![2-[1-(4-Fluorophenyl)pyrazol-3-yl]-1-(4-prop-2-ynylpiperazin-1-yl)ethanone](/img/structure/B2922115.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methoxybenzoic acid](/img/structure/B2922117.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide](/img/structure/B2922120.png)

![3-(3-chlorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide](/img/structure/B2922122.png)

![2-({1-[2-(Naphthalen-1-yl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2922124.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2922129.png)